molecular formula C11H9N3O4 B1414944 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049606-32-7

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1414944
M. Wt: 247.21 g/mol
InChI Key: XZUIHMANNVXSEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid” often involves complex chemical processes . For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a compound which can be further treated with different alkyl/aralkyl halides to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid” are complex and often involve multiple steps .

Scientific Research Applications

Synthesis and Biological Activity

The triazole derivatives, including compounds like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, have garnered attention due to their vast potential in drug discovery and development. Triazoles are recognized for their versatile biological activities, owing to their ability to present various structural variations. Recent patents have highlighted novel triazole derivatives for their therapeutic potential, with research focusing on anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This diversity stems from the triazole's capacity to engage with several biological targets, making it a valuable scaffold for the synthesis of new chemical entities and pharmaceuticals. The need for more efficient synthetic methods that align with principles of green chemistry is emphasized, given the ongoing discovery of new diseases and resistant microbial strains (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The chemical versatility of 1,2,3-triazoles is further explored through various synthetic routes, highlighting their pivotal role in drug discovery, material science, and pharmaceutical chemistry. The stability of triazoles under acidic and basic conditions, coupled with their ability to participate in hydrogen bonding and dipole-dipole interactions, makes them suitable for a wide array of applications. Innovative synthesis methods, including copper(I) catalyzed azide-alkyne cycloaddition, underscore the triazole's significance in click chemistry, offering a pathway for constructing complex molecules from simple precursors. This methodology has fueled research into triazoles with a broad spectrum of biological activities, encouraging the exploration of new synthetic routes for 1,4-disubstituted 1,2,3-triazoles (Kaushik et al., 2019).

Antimicrobial Applications

Particularly noteworthy is the exploration of 1,2,3-triazole derivatives for their antimicrobial properties, especially against challenging pathogens like Staphylococcus aureus. The structural analogy of triazoles to amides, esters, and carboxylic acids allows them to act as potent inhibitors of essential bacterial proteins, offering a route to combat antibiotic-resistant strains. The incorporation of triazole moieties into hybrid molecules has demonstrated promising antibacterial activity, with some derivatives already being used in clinical settings to treat bacterial infections. This highlights the potential of triazole-based compounds in developing new antimicrobial agents with dual or multiple mechanisms of action, providing broad-spectrum activity against clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(16)8-6-14(13-12-8)7-1-2-9-10(5-7)18-4-3-17-9/h1-2,5-6H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUIHMANNVXSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=C(N=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1049606-32-7
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

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